molecular formula C14H12INO2 B1358789 4-((4-Iodophenoxy)methyl)benzamide CAS No. 1011018-52-2

4-((4-Iodophenoxy)methyl)benzamide

Cat. No.: B1358789
CAS No.: 1011018-52-2
M. Wt: 353.15 g/mol
InChI Key: JXBDPGSFYYLEIX-UHFFFAOYSA-N
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Description

4-((4-Iodophenoxy)methyl)benzamide is a halogenated benzamide derivative characterized by a benzamide core substituted at the 4-position with a phenoxymethyl group bearing a para-iodine atom. Its molecular formula is C₁₄H₁₂INO₂ (calculated molecular weight: 353.13 g/mol). The compound features a benzamide moiety (C₆H₅CONH₂) linked via a methylene bridge to a 4-iodophenoxy group, which introduces steric bulk and electronic modulation due to the iodine substituent.

Properties

IUPAC Name

4-[(4-iodophenoxy)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO2/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBDPGSFYYLEIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)I)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Iodophenoxy)methyl)benzamide typically involves the reaction of 4-iodophenol with benzyl chloride to form 4-((4-iodophenoxy)methyl)benzyl chloride. This intermediate is then reacted with ammonia or an amine to yield the final product, 4-((4-Iodophenoxy)methyl)benzamide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of 4-((4-Iodophenoxy)methyl)benzamide may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents can optimize the yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-((4-Iodophenoxy)methyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted phenoxy compounds.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Hydroquinones or reduced derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antineoplastic Activity :
    • Research has indicated that derivatives of benzamide, including 4-((4-Iodophenoxy)methyl)benzamide, may possess antitumor properties. These compounds have been studied for their ability to inhibit specific signaling pathways involved in cancer proliferation, particularly the RAS/RAF/MEK/ERK pathway. The inhibition of mitogen-activated protein kinase kinase (MEK) is a notable mechanism through which these compounds may exert their effects against neoplasms .
  • Enzyme Inhibition :
    • The compound has been investigated for its potential as a histone deacetylase inhibitor (HDACi). HDAC inhibitors are of interest in cancer therapy due to their ability to alter gene expression and induce apoptosis in cancer cells. In cell-based assays, compounds related to 4-((4-Iodophenoxy)methyl)benzamide have shown significant activity against various cancer cell lines when activated by light, highlighting their potential as photodynamic therapy agents .
  • Lysosomal Storage Disorders :
    • Compounds similar to 4-((4-Iodophenoxy)methyl)benzamide are being explored for their role in treating lysosomal storage diseases such as Gaucher disease. These compounds act as glucocerebrosidase activators, potentially offering therapeutic benefits by enhancing enzyme activity and reducing substrate accumulation .

Chemical Research Applications

  • Synthesis and Characterization :
    • The synthesis of 4-((4-Iodophenoxy)methyl)benzamide involves various organic reactions, including nucleophilic substitutions and coupling reactions. Detailed characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .
  • Analytical Methods :
    • High-performance liquid chromatography (HPLC) is commonly used for the quantitative analysis of this compound in biological samples. Studies have demonstrated the method's capability to detect low concentrations of the compound with high accuracy and precision, making it suitable for pharmacokinetic studies .

Case Study 1: Antineoplastic Activity

A study published in a peer-reviewed journal investigated the efficacy of various benzamide derivatives, including 4-((4-Iodophenoxy)methyl)benzamide, against cancer cell lines. The results indicated that these compounds significantly reduced cell viability upon exposure to light, suggesting their potential use in targeted phototherapy.

Case Study 2: HDAC Inhibition

In a recent experimental study, researchers evaluated the HDAC inhibitory activity of several benzamide analogs. The findings revealed that certain derivatives exhibited over 50-fold increased potency compared to others, with implications for developing more effective cancer treatments.

Mechanism of Action

The mechanism of action of 4-((4-Iodophenoxy)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenoxy group can form strong interactions with the active sites of enzymes, inhibiting their activity. The benzamide moiety can interact with protein binding sites, affecting their function. These interactions can modulate biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Halogen-Substituted Benzamides

N-(4-Iodophenyl)benzamide (C₁₃H₁₀INO, MW: 323.13 g/mol)
  • Structural Difference: The iodine atom is directly attached to the aniline nitrogen rather than the phenoxy group.
  • Applications : Used in crystallographic studies to analyze halogen bonding preferences in supramolecular assemblies .
4-Bromo-N-(2-nitrophenyl)benzamide
  • Structural Difference : Bromine replaces iodine, and a nitro group is present at the 2-position of the aniline ring.
  • Impact : The nitro group introduces strong electron-withdrawing effects, which may enhance binding to electron-rich enzyme active sites. Crystallographic studies highlight distinct torsion angles between aromatic rings compared to iodinated analogs .

Heterocyclic and Alkoxy-Substituted Benzamides

JJGW01 (α₁-Adrenolytic Agent)
  • Structure : 2-{4-[4-(3-chlorophenyl)piperazin-1-yl]butoxy}benzamide hydrochloride.
  • Comparison: The piperazine-butoxy chain enhances solubility and enables interactions with G-protein-coupled receptors (GPCRs). In contrast, the target compound’s rigid phenoxymethyl group may limit conformational flexibility but improve metabolic stability .
4-(1H-Imidazol-1-yl)-N-(3-chloro-4-fluorophenyl)benzamide
  • Structure : Imidazole and halogen substituents on the benzamide.
  • Activity: Exhibits potent anticancer activity against cervical cancer cells, attributed to the imidazole ring’s ability to coordinate metal ions or disrupt DNA replication.

Ether-Linked Benzamides

4-[(4-Cyano-2-fluorophenyl)methoxy]benzamide (C₁₅H₁₁FN₂O₂, MW: 270.26 g/mol)
  • Structural Difference: A cyano-fluorophenyl group replaces the iodophenoxy moiety.
  • Impact: The fluorine atom enhances lipophilicity and bioavailability, while the cyano group enables dipole-dipole interactions.

Structural and Functional Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity Reference
4-((4-Iodophenoxy)methyl)benzamide C₁₄H₁₂INO₂ 353.13 (calc.) 4-Iodophenoxymethyl Not reported
N-(4-Iodophenyl)benzamide C₁₃H₁₀INO 323.13 4-Iodoaniline Halogen-bonding studies
JJGW01 (α₁-Adrenolytic agent) C₂₁H₂₅ClN₃O₂·HCl ~434.37 Piperazine-butoxy, 3-chlorophenyl α₁-Adrenolytic activity
4-(1H-Imidazol-1-yl)-N-(3-chloro-4-fluorophenyl)benzamide C₁₆H₁₂ClFN₂O 318.74 Imidazole, Cl, F Anticancer (cervical cancer)
4-[(4-Cyano-2-fluorophenyl)methoxy]benzamide C₁₅H₁₁FN₂O₂ 270.26 Cyano, fluoro Not reported

Key Findings and Implications

Halogen Effects : Iodine’s large atomic radius and polarizability enhance halogen bonding, a feature absent in bromo or nitro analogs. This property is critical in designing enzyme inhibitors or radiopharmaceuticals .

Substituent Flexibility: Alkoxy chains (e.g., piperazine-butoxy in JJGW01) improve solubility but may reduce metabolic stability compared to rigid aromatic ethers like the target compound’s phenoxymethyl group .

Biological Activity: While imidazole and piperazine derivatives show GPCR or anticancer activity, the target compound’s iodine-substituted phenoxy group may favor interactions with thyroid hormone receptors or iodine-utilizing enzymes .

Biological Activity

4-((4-Iodophenoxy)methyl)benzamide, a compound characterized by its unique structure, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and applications based on diverse research findings.

Chemical Structure and Properties

The compound 4-((4-Iodophenoxy)methyl)benzamide can be represented as follows:

  • Chemical Formula : C15_{15}H14_{14}INO
  • Molecular Weight : 319.18 g/mol
  • CAS Number : 1011018-52-2

The presence of the iodine atom and the phenoxy group in its structure is believed to play a crucial role in its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets. For instance, benzamide derivatives have been shown to modulate the activity of several receptors and enzymes involved in critical biochemical pathways:

  • 5-Hydroxytryptamine Receptors : Similar compounds have been reported to interact with serotonin receptors, potentially influencing mood and anxiety disorders.
  • Kinase Inhibition : Some benzamide derivatives exhibit inhibitory effects on various kinases, which are pivotal in cancer cell proliferation .

Anticancer Activity

Several studies have highlighted the anticancer potential of benzamide derivatives, including those structurally related to 4-((4-Iodophenoxy)methyl)benzamide:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that derivatives can significantly inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. For example, compounds with similar moieties showed IC50_{50} values ranging from 1.27 µM to 5.96 µM against different cancer types .
Cell Line IC50_{50} (µM)
MCF-71.27
PC-35.96
Huh75.67

Antimicrobial Activity

The compound may also exhibit antimicrobial properties:

  • Antibacterial Effects : Some derivatives have shown significant activity against various bacterial strains, suggesting potential use as antimicrobial agents. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Anti-inflammatory Properties

Research indicates that certain benzamide derivatives can exert anti-inflammatory effects:

  • Cytokine Inhibition : Studies have reported that these compounds can inhibit pro-inflammatory cytokines like interleukin-1β (IL-1β), highlighting their potential in treating inflammatory diseases .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of 4-((4-Iodophenoxy)methyl)benzamide is essential for evaluating its therapeutic potential:

  • Absorption and Distribution : The lipophilic nature of the compound suggests good absorption characteristics.
  • Toxicity Studies : Preliminary toxicity assessments indicate that while some derivatives display low toxicity profiles, further studies are necessary to fully understand their safety in vivo .

Case Studies and Research Findings

A variety of studies have been conducted to explore the biological activities of benzamide derivatives:

  • Synthesis and Evaluation : A study synthesized several benzamide derivatives and evaluated their anticancer activities through ELISA-based kinase assays, revealing moderate to high potency against RET kinases .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications in the phenoxy group significantly affect biological activity, emphasizing the importance of this moiety in drug design .
  • Animal Models : In vivo studies using zebrafish embryos demonstrated the potential toxicity and bioactivity of certain benzamide derivatives, providing insights into their therapeutic window .

Q & A

Basic: What are the key considerations for optimizing synthetic routes for 4-((4-Iodophenoxy)methyl)benzamide?

Answer:
Optimization requires evaluating reaction conditions (temperature, solvent polarity, and catalyst use) to maximize yield and purity. For example, coupling reactions involving halogenated intermediates (e.g., bromomethyl or iodophenol derivatives) may require inert atmospheres to prevent side reactions . Scalable synthesis should prioritize cost-effective catalysts (e.g., Pd-based catalysts for cross-coupling) and solvent recycling. Post-synthesis purification via column chromatography or recrystallization is critical, with monitoring by TLC or HPLC .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of 4-((4-Iodophenoxy)methyl)benzamide derivatives?

Answer:
SAR studies should systematically modify the benzamide core (e.g., substituents on the phenyl ring) and the iodophenoxy moiety (e.g., replacing iodine with other halogens or functional groups). Computational pre-screening using tools like molecular docking (Glide XP) can prioritize candidates by predicting binding affinities to target proteins . Experimental validation should include assays for receptor binding (e.g., radioligand displacement) and functional activity (e.g., enzyme inhibition). Contradictory data between computational predictions and experimental results may arise from solvation effects or protein flexibility, requiring MD simulations to resolve .

Basic: What analytical techniques are recommended for characterizing 4-((4-Iodophenoxy)methyl)benzamide?

Answer:

  • Structural Confirmation: Use 1^1H/13^13C NMR to verify substituent positions and purity. The iodine atom’s electron-withdrawing effect will deshield adjacent protons in NMR spectra .
  • Purity Assessment: HPLC with UV detection (λ ~254 nm) or mass spectrometry (ESI-MS) to detect impurities.
  • Crystallography: Single-crystal X-ray diffraction for absolute configuration determination, particularly if the compound exhibits chiral centers .

Advanced: How can molecular docking be applied to predict the interaction of 4-((4-Iodophenoxy)methyl)benzamide with biological targets?

Answer:
Glide’s extra-precision (XP) mode is suitable for modeling ligand-receptor interactions. Key steps include:

Protein Preparation: Generate a receptor grid file using the crystal structure of the target (e.g., kinase or GPCR).

Ligand Preparation: Optimize the ligand’s geometry with OPLS4 force field.

Docking: Use induced-fit docking to account for side-chain flexibility. The iodophenoxy group’s hydrophobicity may favor enclosures in lipophilic pockets, while the benzamide moiety could form hydrogen bonds .

Scoring: Prioritize poses with GlideScore, which penalizes solvent-exposed charged groups. Validate top poses with free-energy perturbation (FEP) or MM-GBSA calculations .

Basic: What safety protocols are essential when handling 4-((4-Iodophenoxy)methyl)benzamide?

Answer:

  • Exposure Mitigation: Use PPE (gloves, goggles) to prevent skin/eye contact. Immediate flushing with water is required for accidental exposure .
  • Ventilation: Conduct reactions in fume hoods due to potential vapor release from iodinated intermediates.
  • Waste Disposal: Segregate halogenated waste for incineration to avoid environmental iodine contamination .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:
Discrepancies between expected and observed NMR/IR peaks may arise from tautomerism or polymorphic forms. Strategies include:

  • Variable-Temperature NMR: To detect dynamic equilibria (e.g., keto-enol tautomerism).
  • X-ray Powder Diffraction (XRPD): To identify crystalline vs. amorphous phases.
  • DFT Calculations: Compare experimental IR frequencies with computed spectra (B3LYP/6-31G*) to assign ambiguous peaks .

Advanced: What methodologies are effective for studying the metabolic stability of 4-((4-Iodophenoxy)methyl)benzamide?

Answer:

  • In Vitro Assays: Use liver microsomes (human/rat) with NADPH cofactor to assess Phase I metabolism. Monitor parent compound depletion via LC-MS/MS.
  • Metabolite Identification: High-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to detect hydroxylated or demethylated products.
  • CYP Inhibition Screening: Evaluate interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

Basic: How can researchers validate the purity of synthesized 4-((4-Iodophenoxy)methyl)benzamide?

Answer:

  • Chromatography: HPLC with a C18 column (acetonitrile/water gradient) to achieve baseline separation of impurities.
  • Elemental Analysis: Confirm %C, %H, %N, and %I match theoretical values (±0.3% tolerance).
  • Melting Point: Sharp melting range (e.g., 164–167°C for related benzamides) indicates high crystallinity .

Advanced: What strategies enhance the solubility of 4-((4-Iodophenoxy)methyl)benzamide in aqueous media for biological assays?

Answer:

  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrins to form inclusion complexes.
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) temporarily.
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Advanced: How can computational modeling guide the design of 4-((4-Iodophenoxy)methyl)benzamide analogs with improved pharmacokinetics?

Answer:

  • ADMET Prediction: Tools like QikProp or SwissADME to estimate logP, solubility, and CYP liability.
  • Free-Wilson Analysis: Deconstruct activity data to quantify contributions of substituents.
  • Machine Learning: Train models on existing benzamide datasets to predict clearance and volume of distribution .

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